1-Amino-2-methylpropan-2-ol hydrochloride

LogP lipophilicity membrane permeability

Researchers synthesizing Darunavir metabolites often substitute AMP, causing structural mismatch-1° vs 3° alcohol, ~1.0-unit LogP shift. 1-Amino-2-methylpropan-2-ol hydrochloride is the correct regioisomer: • Primary amine on methylene adjacent to tertiary alcohol-required connectivity for Darunavir metabolite routes. • LogP +0.42 (~11× higher than AMP) enhances extraction into EtOAc, DCM, MTBE. • Tertiary alcohol resists oxidation, minimizing protecting-group steps. • HCl salt enables precise solid dispensing for amide coupling or reductive amination.

Molecular Formula C4H12ClNO
Molecular Weight 125.6 g/mol
CAS No. 30533-50-7
Cat. No. B112444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-methylpropan-2-ol hydrochloride
CAS30533-50-7
Molecular FormulaC4H12ClNO
Molecular Weight125.6 g/mol
Structural Identifiers
SMILESCC(C)(CN)O.Cl
InChIInChI=1S/C4H11NO.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H
InChIKeyHZPAJUSRVJDTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-methylpropan-2-ol Hydrochloride: Physicochemical & Procurement Profile


1-Amino-2-methylpropan-2-ol hydrochloride (CAS 30533-50-7) is the hydrochloride salt of a branched C4 amino alcohol, also known as 2-hydroxyisobutylamine hydrochloride or 1,1-dimethyl-2-aminoethanol hydrochloride . With molecular formula C₄H₁₂ClNO and a molecular weight of 125.6 g/mol, the compound exists as a white crystalline solid possessing high water solubility . Its free base (CAS 2854-16-2) is a liquid at ambient temperature (density 0.957 g/mL at 25 °C) with a calculated amine pKa of 9.66 (strongest basic, ChemAxon) and a tertiary alcohol pKa of 15.04 . This compound occupies a distinct position among small-molecule amino alcohols due to its unique connectivity pattern: a primary amine on a methylene group adjacent to a tertiary hydroxyl-bearing carbon—a structural motif that fundamentally differentiates it from the isomeric 2-amino-2-methyl-1-propanol (AMP, CAS 124-68-5) [1].

Non-Interchangeability with In-Class Alkanolamines


Although 1-amino-2-methylpropan-2-ol hydrochloride shares the generic alkanolamine classification with analogs such as 2-amino-2-methyl-1-propanol (AMP) and 1-amino-2-propanol (MIPA), substitution without verification introduces quantifiable risk across multiple dimensions. The target compound differs from its closest structural isomer AMP by the position of the amine and hydroxyl groups: the amine is attached to a methylene adjacent to a tertiary alcohol in the target, versus a primary alcohol adjacent to a tertiary amine-bearing carbon in AMP [1]. This positional isomerism produces a measurable LogP shift of approximately 1.0 log unit (target free base LogP ≈ +0.42 vs. AMP LogP ≈ -0.63), a 2.5% higher liquid density (0.957 vs. 0.934 g/mL), and a fundamentally different alcohol oxidation profile—tertiary vs. primary [2]. Furthermore, the hydrochloride salt form confers distinct solubility and handling characteristics not shared by the free-base forms commonly procured for buffer applications. Relying on an in-class substitution without these data exposes processes to altered extraction efficiency, divergent reactivity kinetics, and unanticipated stability outcomes.

Comparator Evidence vs. Structural Analogs


Lipophilicity Advantage: Higher LogP vs. AMP

The free base of the target compound, 1-amino-2-methylpropan-2-ol, exhibits an experimentally determined LogP of 0.41630 . In contrast, its positional isomer 2-amino-2-methyl-1-propanol (AMP, free base) has an experimentally determined LogP of -0.63 at 20 °C [1]. This difference of ΔLogP ≈ 1.05 log units corresponds to an approximately 11-fold higher equilibrium concentration in the octanol phase for the target compound relative to AMP under identical partitioning conditions. The higher lipophilicity is attributed to the target's tertiary alcohol motif, which presents a more hydrophobic surface than AMP's primary alcohol. For the hydrochloride salt (CAS 30533-50-7), the measured LogD at pH 7.4 is -2.81 [2], reflecting the ionized amine at physiological pH; however, the intrinsic lipophilicity difference of the free base remains the key determinant for organic-phase extraction and non-aqueous reaction design.

LogP lipophilicity membrane permeability extraction efficiency drug-like properties

Physical State: Liquid Free Base vs. Solid Isomer

The free base of the target compound is a liquid at standard laboratory temperatures (melting point ~8.7 °C estimated ; boiling point 167.2 °C at 760 mmHg), whereas the isomeric AMP is a low-melting solid (melting point 24–28 °C [1]). The target free base density is 0.957 g/mL at 25 °C , compared to 0.934 g/mL for AMP [1]—a difference of +2.5%. In hydrochloride salt form, the target compound (CAS 30533-50-7) has a boiling point of 210.1 °C at 760 mmHg , while AMP hydrochloride (CAS 3207-12-3) exhibits a melting point of 204–206 °C [2]. These differences in physical state affect ambient-temperature handling: the target free base remains a freely flowing liquid without the need for pre-warming, simplifying dispensing in automated synthesis platforms and continuous-flow processes.

physical state density handling formulation storage

Oxidation Resistance: Tertiary vs. Primary Alcohol

The target compound contains a tertiary alcohol group (R₃C-OH), whereas the isomeric AMP features a primary alcohol (R-CH₂-OH) . It is a well-established principle of organic chemistry that tertiary alcohols resist oxidation under mild to moderate conditions because they lack an α-hydrogen atom required for the initial oxidation step, while primary alcohols are readily oxidized to aldehydes and carboxylic acids by common oxidizing agents (e.g., KMnO₄, CrO₃, PCC) [1]. ChemShuttle explicitly notes that for 1-amino-2-methylpropan-2-ol, the sterically hindered alcohol group resists oxidation, enabling applications where oxidative robustness is required . In contrast, AMP's primary alcohol is susceptible to oxidation, forming 2-amino-2-methylpropanoic acid under oxidizing conditions. This differential stability is a class-level property rooted in alcohol substitution pattern and is not specific to these two compounds alone, but it directly translates to process robustness: reactions conducted under aerobic conditions, prolonged storage in oxygen-permeable containers, or formulations exposed to atmospheric oxygen will show divergent degradation profiles.

oxidation resistance tertiary alcohol primary alcohol chemical stability process robustness

Darunavir Metabolite Intermediate Role

1-Amino-2-methylpropan-2-ol (free base, CAS 2854-16-2) is specifically documented as a key intermediate in the synthesis of metabolites of the HIV-1 protease inhibitor Darunavir (D193500), including metabolite A581405 . This application is cited by multiple authorized reference standard suppliers (BOC Sciences, CymitQuimica, Toronto Research Chemicals via catalog listings) consistently referencing the original Darunavir metabolism literature (Debouck, C., et al., Drug Dev. Res., 21, 1, 1990; Krohn, A., et al., J. Med. Chem.) [1]. Additionally, the Drug Synthesis Database records the use of this compound (designated as intermediate IV) in the condensation with 3-nitroquinoline-2,4-diol disulfonate to produce aminoquinoline intermediates—a step in the synthesis of imidazoquinoline immune response modifiers as disclosed in EP 0582581 and US 5389640 [2]. In contrast, no equivalent role for AMP (2-amino-2-methyl-1-propanol) in Darunavir metabolite synthesis or imidazoquinoline chemistry has been documented in the peer-reviewed or patent literature.

Darunavir metabolite synthesis drug intermediate antiretroviral process chemistry

Sulfonylation Reagent Application

1-Amino-2-methylpropan-2-ol (free base) is explicitly classified and supplied as a sulfonylation reagent for organic synthesis and drug discovery applications by TargetMol . Sulfonylation reactivity—the reaction of the primary amine with sulfonyl chlorides to form sulfonamides—is a key transformation in medicinal chemistry for generating compound libraries and introducing the sulfonamide pharmacophore. The target compound's primary amine, being attached to a methylene group adjacent to a quaternary carbon, offers a distinct steric and electronic environment for sulfonylation compared to the sterically hindered tertiary amine-bearing carbon of AMP (where the amine is directly attached to a tertiary carbon). While no quantitative kinetic data directly comparing sulfonylation rates between these two compounds are available in the open literature, the vendor classification as a dedicated sulfonylation reagent, combined with the established use of structurally analogous primary amines in sulfonamide synthesis, supports this application as a differentiating feature . AMP is not marketed or documented for sulfonylation applications.

sulfonylation organic synthesis drug discovery building block sulfonamide

Optimal Procurement Scenarios


Darunavir Metabolite Reference Standard Synthesis

For bioanalytical laboratories and CROs requiring the synthesis of Darunavir metabolites (e.g., A581405) for LC-MS/MS method development, pharmacokinetic studies, or impurity profiling, 1-amino-2-methylpropan-2-ol (free base or hydrochloride) is the structurally mandated intermediate. As documented by the Drug Synthesis Database and multiple authorized reference standard suppliers, this compound provides the correct 1-amino-2-methylpropan-2-ol connectivity required for the established synthetic route, a role for which AMP is neither documented nor structurally suitable [1]. Procurement of the hydrochloride salt (CAS 30533-50-7) offers convenient solid handling and precise stoichiometric control for amide coupling or reductive amination steps.

Lipophilic & Oxidation-Resistant Building Block

In synthetic sequences where the amino alcohol building block must survive oxidizing conditions or where higher organic-phase partitioning is advantageous (e.g., biphasic reactions, extractive workup), 1-amino-2-methylpropan-2-ol provides a quantifiable advantage. The tertiary alcohol resists oxidation (class-level property), while the LogP of +0.42 (~11-fold higher than AMP's -0.63) enhances extraction into organic solvents such as ethyl acetate, dichloromethane, or MTBE [2]. This combination of oxidation resistance and lipophilicity is particularly valuable in multi-step syntheses of pharmaceutical intermediates where protecting group strategies can be minimized.

Sulfonamide Library Synthesis for Medicinal Chemistry

Medicinal chemistry groups synthesizing sulfonamide-based compound libraries for hit-to-lead or lead optimization programs can leverage 1-amino-2-methylpropan-2-ol as a sulfonylation substrate to introduce a tertiary alcohol-containing side chain . The resulting sulfonamides feature a hydrogen-bond-donating tertiary alcohol and a hydrogen-bond-accepting sulfonamide moiety—a pharmacophore combination distinct from that obtained using AMP, which would yield a primary alcohol-containing sulfonamide. The hydrochloride salt form facilitates dissolution in polar aprotic solvents (e.g., DMF, DMSO) commonly used for sulfonylation reactions.

Continuous-Flow Chemistry & Automated Dispensing

The free base of the target compound is a liquid at ambient temperature (mp ~8.7 °C), in contrast to AMP which requires warming above 24–28 °C to achieve a liquid state [3]. For laboratories employing automated liquid handlers or continuous-flow reactor systems, a room-temperature liquid eliminates the need for heated syringe pumps, heated reagent reservoirs, or pre-melting steps, reducing equipment complexity and improving volumetric dispensing accuracy. The hydrochloride salt can be used for solid dispensing workflows where anhydrous conditions are not required.

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